molecular formula C12H15ClN2O3 B14906702 5-Chloro-2-nitro-N-(pentan-3-YL)benzamide

5-Chloro-2-nitro-N-(pentan-3-YL)benzamide

Cat. No.: B14906702
M. Wt: 270.71 g/mol
InChI Key: LQAAQNGEANIYTF-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C12H15ClN2O3 and a molecular weight of 270.71 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitro-N-(pentan-3-yl)benzamide typically involves the nitration of 5-chloro-2-nitrobenzoic acid followed by the amidation with pentan-3-amine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitro-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-nitro-N-(pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group may facilitate binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-nitro-N-(pentan-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pentan-3-ylamide moiety distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability .

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

5-chloro-2-nitro-N-pentan-3-ylbenzamide

InChI

InChI=1S/C12H15ClN2O3/c1-3-9(4-2)14-12(16)10-7-8(13)5-6-11(10)15(17)18/h5-7,9H,3-4H2,1-2H3,(H,14,16)

InChI Key

LQAAQNGEANIYTF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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